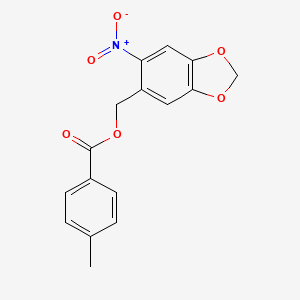

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate, also known as NBOMe-4-MeO-BDM, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogen that has gained popularity in recent years due to its unique effects on the human mind.

Scientific Research Applications

- “(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate” exhibits potential as an anticancer agent. Researchers investigate its effects on tumor cell lines, mechanisms of action, and potential synergies with existing chemotherapeutic drugs .

- The compound’s structure suggests it might have antiparasitic properties. Scientists explore its efficacy against protozoan parasites, such as Plasmodium or Trypanosoma species, which cause malaria and sleeping sickness, respectively .

- Researchers study the photochromic properties of related compounds. “this compound” could be part of novel materials with reversible color changes upon light exposure .

- The compound’s nitro group may contribute to antimicrobial activity. Investigations focus on its effectiveness against bacteria, fungi, or other pathogens .

- Medicinal chemists explore synthetic routes to modify the compound’s structure. By introducing different substituents, they aim to enhance its bioactivity and druglikeness .

- Researchers assess the compound’s pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity. Understanding these properties is crucial for drug development .

Anticancer Research

Antiparasitic Activity

Photochromic Materials

Antimicrobial Agents

Bioactive Scaffold Synthesis

ADME-Tox Properties Optimization

Mechanism of Action

Target of Action

For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These effects are typically the result of the compound interacting with its targets, leading to changes in cellular processes.

Biochemical Pathways

For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .

Result of Action

Similar compounds have shown promising results in inhibiting bacterial biofilm growth , suggesting potential antibacterial activity.

properties

IUPAC Name |

(6-nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-10-2-4-11(5-3-10)16(18)21-8-12-6-14-15(23-9-22-14)7-13(12)17(19)20/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIHDORYWWIHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-4-carboxylic acid](/img/structure/B2748824.png)

![N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2748825.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2748832.png)

![3-(2-oxo-2-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2748841.png)